2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride
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Overview
Description
2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride is a complex organic compound that belongs to the class of quaternary ammonium salts. This compound features a pyridinium core with various substituents, including a benzyl(ethyl)amino group and an ethanol moiety. The chloride ion serves as the counterion to balance the positive charge on the pyridinium nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride typically involves multiple steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through the reaction of pyridine with an appropriate alkylating agent.
Introduction of the Benzyl(ethyl)amino Group: This step involves the reaction of the pyridinium intermediate with benzyl chloride and ethylamine under basic conditions.
Addition of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the pyridinium intermediate reacts with a vinyl halide in the presence of a palladium catalyst.
Attachment of the Ethanol Moiety: The final step involves the reaction of the intermediate with ethylene oxide to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.
Reduction: Reduction reactions can target the pyridinium core, converting it to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Benzyl alcohol derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers.
Mechanism of Action
The mechanism of action of 2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with cellular membranes, proteins, and nucleic acids.
Pathways Involved: It may disrupt cellular processes by altering membrane permeability, inhibiting enzyme activity, or interfering with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-Benzylaminoethanol: Shares the benzylamino group but lacks the pyridinium core and ethenyl group.
N-Benzylethanolamine: Similar structure but without the pyridinium and ethenyl groups.
Pyridinium Salts: A broad class of compounds with a pyridinium core but different substituents.
Uniqueness
2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride is unique due to its combination of a pyridinium core, benzyl(ethyl)amino group, and ethenyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
77769-98-3 |
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Molecular Formula |
C24H27N2O.Cl C24H27ClN2O |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C24H27N2O.ClH/c1-2-26(20-23-6-4-3-5-7-23)24-12-10-21(11-13-24)8-9-22-14-16-25(17-15-22)18-19-27;/h3-17,27H,2,18-20H2,1H3;1H/q+1;/p-1 |
InChI Key |
HWXYWDWTXBHFJQ-UHFFFAOYSA-M |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCO.[Cl-] |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=CC3=CC=[N+](C=C3)CCO.[Cl-] |
Origin of Product |
United States |
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